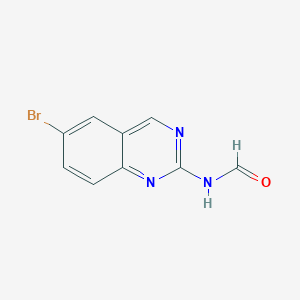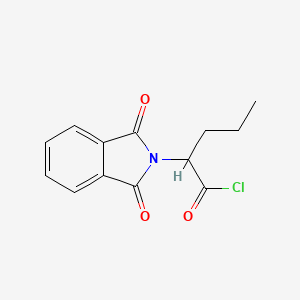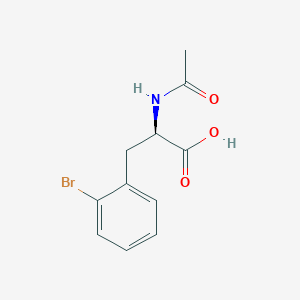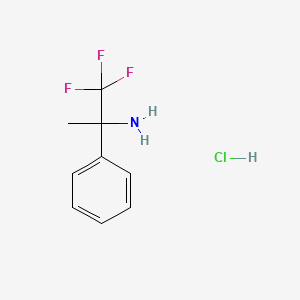![molecular formula C7H13NO B12275337 6-Oxa-8-azabicyclo[3.2.2]nonane](/img/structure/B12275337.png)
6-Oxa-8-azabicyclo[3.2.2]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxa-8-azabiciclo[3.2.2]nonano es un compuesto bicíclico que presenta átomos de oxígeno y nitrógeno dentro de su estructura.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-Oxa-8-azabiciclo[3.2.2]nonano normalmente implica el uso de materiales de partida cíclicos y condiciones de reacción específicas para lograr la estructura bicíclica deseada. Un método común involucra el uso de iluros de azometina cíclicos derivados de diazoimina en una reacción de cicloadición dipolar 1,3 con acroilpirazolidinona, catalizada por un complejo de rodio(II) y un ácido de Lewis quiral . Este método proporciona alta diastereo- y enantioselectividad, lo que lo convierte en una ruta preferida para obtener compuestos ópticamente activos.
Métodos de Producción Industrial
La producción industrial de 6-Oxa-8-azabiciclo[3.2.2]nonano puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del compuesto. Además, el uso de sistemas automatizados para la adición de reactivos y el control de la reacción puede optimizar aún más el proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-Oxa-8-azabiciclo[3.2.2]nonano puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los átomos de nitrógeno u oxígeno, dependiendo de las condiciones de reacción y los reactivos utilizados.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base.
Principales Productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
6-Oxa-8-azabiciclo[3.2.2]nonano tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 6-Oxa-8-azabiciclo[3.2.2]nonano implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antiprotozoaria puede atribuirse a su capacidad para interferir con los procesos metabólicos de los protozoos, lo que lleva a su muerte . Los objetivos y vías moleculares exactos involucrados pueden variar dependiendo de la aplicación específica y la estructura del compuesto.
Comparación Con Compuestos Similares
6-Oxa-8-azabiciclo[3.2.2]nonano se puede comparar con otros compuestos similares, como:
3-Azabiciclo[3.2.2]nonano: Estructura similar pero carece del átomo de oxígeno, lo que puede resultar en diferentes propiedades químicas y aplicaciones.
8-Azabiciclo[3.2.1]octano: Otro compuesto bicíclico con un tamaño y disposición de anillo diferente, lo que lleva a distintas actividades biológicas.
La singularidad de 6-Oxa-8-azabiciclo[32
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
6-oxa-8-azabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C7H13NO/c1-2-6-5-9-7(3-1)4-8-6/h6-8H,1-5H2 |
Clave InChI |
ZOOFGOIZHNLOSH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CNC(C1)CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate](/img/structure/B12275282.png)
![6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide](/img/structure/B12275289.png)
![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12275292.png)
![2-(benzylsulfanyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12275295.png)
![Cyclopropanecarbonitrile,1-[2-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B12275298.png)


![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine](/img/structure/B12275310.png)


![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12275325.png)

![potassium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12275332.png)
